Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribofuranose with p-chlorobenzoyl groups. This is achieved through esterification reactions using p-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The p-chlorobenzoyl groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Transesterification reactions typically require an alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: The major products are p-chlorobenzoic acid and methyl ribofuranoside.
Substitution: The products depend on the acyl group used in the reaction.
Scientific Research Applications
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside is used in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein-carbohydrate interactions.
Carbohydrate Chemistry: It serves as a protected intermediate in the synthesis of more complex carbohydrates.
Medicinal Chemistry: The compound is investigated for its potential use in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside involves its ability to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The p-chlorobenzoyl groups provide steric hindrance and electronic effects that can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tri-O-p-chlorobenzoyl-a-D-ribofuranosyl chloride: This compound is similar in structure but contains a chloride group instead of a methoxy group.
Methyl 2,3,5-tri-O-benzoyl-b-D-ribofuranoside: This compound lacks the chlorine atoms present in Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside.
Uniqueness
This compound is unique due to the presence of p-chlorobenzoyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological molecules, making it valuable for specific research applications .
Properties
IUPAC Name |
[3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWARYRHSAZOBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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